2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide
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Overview
Description
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide is an organic compound with the molecular formula C14H18ClNO and a molecular weight of 251.76 g/mol . This compound is characterized by the presence of a chloro group, a phenyl group, and a cyclopentyl group attached to an acetamide moiety. It is commonly used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the reaction of 1-phenylcyclopentylmethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . The general reaction scheme is as follows:
- Dissolve 1-phenylcyclopentylmethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted amides, thioamides, and ethers.
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Scientific Research Applications
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar structure but lacks the cyclopentyl group.
N-(2,6-dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group instead of a phenyl group.
2-chloromethyl-2-phenylpropane: Similar structure but with a different functional group arrangement
Uniqueness
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide is unique due to the presence of both a phenyl group and a cyclopentyl group attached to the acetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-10-13(17)16-11-14(8-4-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVPCHLYMRSBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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